molecular formula C18H19ClN2OS B12679977 Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- CAS No. 178870-31-0

Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-

Cat. No.: B12679977
CAS No.: 178870-31-0
M. Wt: 346.9 g/mol
InChI Key: LHSQNTXAIGVGEO-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide core with a 4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The reaction is carried out in solvents such as dry toluene or p-dioxane . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as toluene, p-dioxane, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfenic and sulfinic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- involves its interaction with molecular targets and pathways within cells. In cancer research, the compound has been found to induce apoptosis through caspase activation, leading to cell death . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

178870-31-0

Molecular Formula

C18H19ClN2OS

Molecular Weight

346.9 g/mol

IUPAC Name

N-[4-chloro-3-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]benzenecarbothioamide

InChI

InChI=1S/C18H19ClN2OS/c1-18(2,3)22-20-12-14-11-15(9-10-16(14)19)21-17(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)/b20-12-

InChI Key

LHSQNTXAIGVGEO-NDENLUEZSA-N

Isomeric SMILES

CC(C)(C)O/N=C\C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl

Canonical SMILES

CC(C)(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.